molecular formula C6H9NOS B150996 (2,4-Dimethyl-1,3-thiazol-5-yl)methanol CAS No. 50382-32-6

(2,4-Dimethyl-1,3-thiazol-5-yl)methanol

Cat. No. B150996
CAS RN: 50382-32-6
M. Wt: 143.21 g/mol
InChI Key: BRQKYVQSAUQHNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiazole compounds involves multi-step reactions. For instance, a focused library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones was prepared through a four-step synthesis process, aiming to create potent inhibitors for type III secretion in Gram-negative bacteria . Similarly, the synthesis of 5-carbmethoxymethylidene-4-oxo-1,3-thiazol-2-ylguanidine was achieved by reacting N-amidinothiourea with dimethyl acetylenedicarboxylate under various conditions, which included solvents like methanol and ethanol . These methods suggest that the synthesis of (2,4-Dimethyl-1,3-thiazol-5-yl)methanol could also involve multi-step reactions and the use of different solvents and reagents.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized using X-ray diffraction analysis, as seen in the study of 5-carbmethoxymethylidene-4-oxo-1,3-thiazol-2-ylguanidine . The crystal structure of tris(1-methyl-4,5-diphenylimidazol-2-yl)methanol was determined, providing insights into the arrangement of atoms and the overall geometry of the molecule . This information is crucial for understanding the reactivity and interaction of the molecule with other compounds.

Chemical Reactions Analysis

Thiazole compounds participate in various chemical reactions. For example, the photooxidation of 2-(4-thiazolyl)-1H-benzimidazole in methanol was studied, and the main products of the photolysis were identified, which included dimethyl oxalate and several benzimidazole derivatives . This indicates that thiazole compounds can undergo photochemical reactions in the presence of sensitizers like methylene blue. The reactivity of thiazole derivatives with copper(II) nitrate to form dimeric complexes was also demonstrated . These reactions are indicative of the potential reactivity of (2,4-Dimethyl-1,3-thiazol-5-yl)methanol in similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be inferred from their synthesis and reactions. The solubility in various solvents, crystallization behavior, and magnetic properties, as seen in the copper(II) complex of a thiazole derivative, provide a basis for understanding the properties of (2,4-Dimethyl-1,3-thiazol-5-yl)methanol . The magnetic susceptibility and EPR spectroscopy data suggest that thiazole compounds can have interesting magnetic properties, which could also be true for the compound .

Scientific Research Applications

  • Heterogeneous Catalysis : A study by Deutsch, Martin, and Lieske (2007) explored the use of solid acids as heterogeneous catalysts for glycerol conversion, which is significant for producing potential novel platform chemicals, including derivatives of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols (Deutsch, Martin, & Lieske, 2007).

  • Synthesis of Sulfomycinamate : Bagley et al. (2003) reported the synthesis of dimethyl sulfomycinamate, a compound generated in the methanolysis of the antibiotic sulfomycin I. This synthesis involves Bohlmann-Rahtz heteroannulation of 1-(oxazol-4-yl)enamines and methyl 4-(trimethylsilyl)-2-oxobut-3-ynoate (Bagley, Dale, Xiong, & Bower, 2003).

  • Photoreactions of Thiabendazole : Mahran, Sidky, and Wamhoff (1983) investigated the photooxidation of 2-(4-thiazolyl)-1H-benzimidazole in methanol, focusing on the main products of photolysis and proposing reaction mechanisms. This research provides insights into the photochemical behaviors of related thiazolyl compounds (Mahran, Sidky, & Wamhoff, 1983).

  • 1,3-Thiazolidine Derivatives : Domagała et al. (2003) described the synthesis of 1,3-thiazolidine derivatives from cycloadditions of azomethine ylides with thioketones. This study contributes to understanding the regioselectivity in cycloaddition reactions involving thiazole and related compounds (Domagała, Linden, Olszak, Mlostoń, & Heimgartner, 2003).

  • Reactions of Keto–Enol Tautomers : Silva, Henry, and Pittman (2012) explored the reactions of various tautomers of thiazole with alkynyl esters, leading to the synthesis of fused-ring heterocycles. This research highlights the impact of heteroatoms and substituents on the reactivity of thiazolyl compounds (Silva, Henry, & Pittman, 2012).

  • Molecular Aggregation Studies : Matwijczuk et al. (2016) conducted spectroscopic studies on thiazole derivatives in different organic solvents, revealing insights into molecular aggregation processes. This is important for understanding the photophysical properties of thiazole-based compounds (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).

properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c1-4-6(3-8)9-5(2)7-4/h8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQKYVQSAUQHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379923
Record name (2,4-Dimethyl-1,3-thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dimethyl-1,3-thiazol-5-yl)methanol

CAS RN

50382-32-6
Record name (2,4-Dimethyl-1,3-thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (dimethyl-1,3-thiazol-5-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

A solution of ethyl 2,4-dimethyl-1,3-thiazole-5-carboxylate (5.0 g) in THF (50 ml) was added dropwise to a solution of aluminum lithium hydride (1.1 g) in THF (150 ml) under ice-cooling. After stirred at room temperature for 4 hours, water (1.1 ml), 15% sodium hydroxide solution (1.1 ml) and water (3.3 ml) were added thereto, and the mixture was stirred for 10 minutes. The mixture was filtered with Celite, and washed with methanol. The solvent was removed under reduced pressure, and the resulting residue was purified with silica gel column chromatography (hexane/ethyl acetate=1/2) to give (2,4-dimethyl-1,3-thiazol-5-yl)methanol (2.0 g).
Quantity
5 g
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reactant
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1.1 g
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reactant
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50 mL
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solvent
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150 mL
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solvent
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1.1 mL
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reactant
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1.1 mL
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reactant
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Quantity
3.3 mL
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a suspension of lithium aluminum hydride (563 mg, 14.8 mmol) in diethyl ether (25 mL) at 0° C. was added ethyl-2,4-dimethylthiazole-5-carboxylate (2.5 g, 13.5 mmol) in three portions. The reaction mixture was allowed to stir at 0° C. for 10 min, then at room temperature for 24 h. Ethyl acetate (65 mL) was added very slowly dropwise at 0° C. The reaction mixture was then added slowly to an aqueous solution of potassium sodium tartrate (30% w/v; 20 mL) and stirred for 2 h. The layers were separated and the aqueous layer was re-extracted with ethyl acetate (1×30 mL). The combined organic layers were dried (MgSO4), filtered, evaporated under reduced pressure. The resulting colorless solid was dried under high vacuum to give 2,4-dimethylthiazole-5-methanol (1.7 g, 91% yield). This material was used in a subsequent step without further purification.
Quantity
563 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
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Quantity
65 mL
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reactant
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20 mL
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reactant
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Synthesis routes and methods IV

Procedure details

A 3-neck 100 mL round-bottom flask under N2 atmosphere was charged with ethyl-2,4-dimethylthiazole-5-carboxylate (1.85 g, 10 mmol ) in anhydrous CH2Cl2 (20 mL). The mixture was cooled to −78° C. 22 mL of di-isobutylaluminum hydride (1.0 M in CH2Cl2) was added dropwise via syringe. The reaction was allowed to warm to room temperature slowly and stirred for 14 h. TLC (1:1 Hexane/EtOAc) showed no starting material. The reaction was cooled to 0° C. MeOH(2 mL) and then 1 M HCl (10 mL) were slowly added. The bath was removed and the reaction stirred for 20 min. Extract with Et2O (3×10 mL). Wash the combined organic layers with brine (10 mL). Dry over MgSO4, filter and remove solvent under vacuum. Yield: 1.363 g (95%), orange oil.
Quantity
1.85 g
Type
reactant
Reaction Step One
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20 mL
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solvent
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22 mL
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Hexane EtOAc
Quantity
0 (± 1) mol
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10 mL
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Quantity
2 mL
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,4-Dimethyl-1,3-thiazol-5-yl)methanol
Reactant of Route 2
(2,4-Dimethyl-1,3-thiazol-5-yl)methanol
Reactant of Route 3
(2,4-Dimethyl-1,3-thiazol-5-yl)methanol
Reactant of Route 4
Reactant of Route 4
(2,4-Dimethyl-1,3-thiazol-5-yl)methanol
Reactant of Route 5
(2,4-Dimethyl-1,3-thiazol-5-yl)methanol
Reactant of Route 6
(2,4-Dimethyl-1,3-thiazol-5-yl)methanol

Citations

For This Compound
3
Citations
T Bayliss, DA Robinson, VC Smith… - Journal of Medicinal …, 2017 - ACS Publications
N-Myristoyltransferase (NMT) represents a promising drug target within the parasitic protozoa Trypanosoma brucei (T. brucei), the causative agent for human African trypanosomiasis (…
Number of citations: 29 pubs.acs.org
AM Gulick, TA Russo, LW Schultz, TC Umland… - 2012 - apps.dtic.mil
A. baumannii is a gram-negative bacillus GNB known to cause health-care associated infections. Recently, community-acquired infections, infections in wounded US service members, …
Number of citations: 2 apps.dtic.mil
AM Gulick - 2013 - Citeseer
A. baumannii is a gram-negative bacillus (GNB) known to cause health-care associated infections. Recently, community-acquired infections, infections in wounded US service members…
Number of citations: 2 citeseerx.ist.psu.edu

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